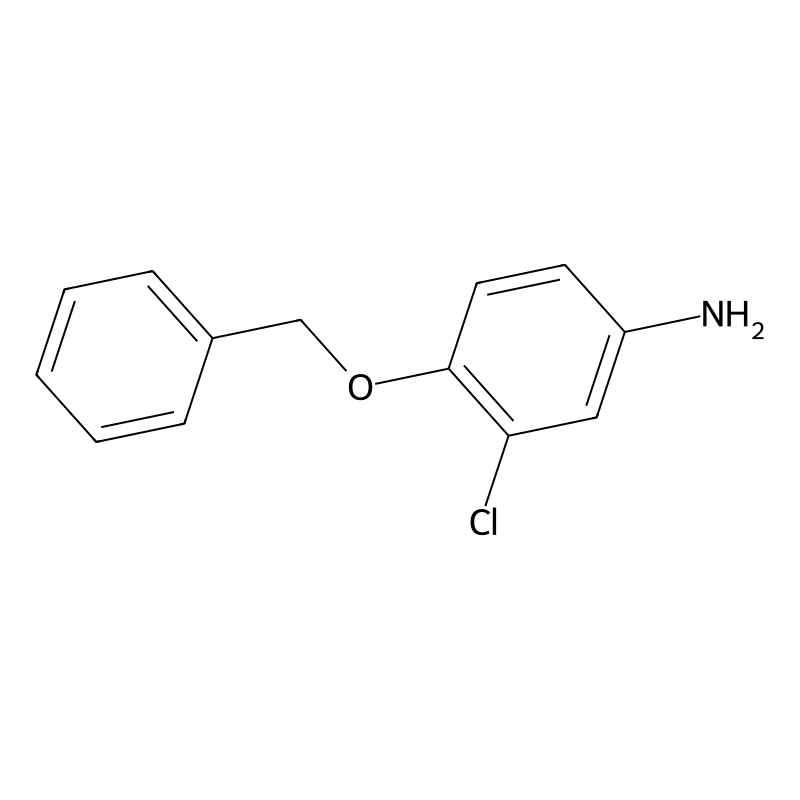

4-Benzyloxy-3-chloroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Molecule Synthesis

4-Benzyloxy-3-chloroaniline is a chemical compound used as a building block in the synthesis of other molecules. Scientific research has explored its use in creating various compounds with potential applications in medicine.)

- Anti-Cancer Agents: Research has explored 4-Benzyloxy-3-chloroaniline as a building block for molecules with potential anti-cancer properties.Arkivoc, a refereed scientific journal:

- Anti-Diabetes Agents: Scientific studies have investigated the use of 4-Benzyloxy-3-chloroaniline in the synthesis of molecules that may help regulate blood sugar levels.Arkivoc, a refereed scientific journal:

- Anti-Viral Agents: Some scientific research has looked into the potential of 4-Benzyloxy-3-chloroaniline as a building block for molecules with antiviral properties.Arkivoc, a refereed scientific journal:

4-Benzyloxy-3-chloroaniline is an organic compound characterized by the molecular formula . This compound is a derivative of aniline, with a benzyloxy group at the para position (4-position) and a chlorine atom at the meta position (3-position) of the aniline ring. The presence of these substituents imparts unique chemical properties, making 4-benzyloxy-3-chloroaniline a valuable building block in organic synthesis, particularly in pharmaceutical and agrochemical applications.

As mentioned earlier, there is no documented information on the specific mechanism of action of 4-Benzyloxy-3-chloroaniline in any biological system.

- Reduction: It can be synthesized from 4-benzyloxy-3-chloronitrobenzene through reduction using stannous chloride, yielding high purity and yield without cleaving the benzyloxy or chlorine groups .

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions, allowing for further functionalization of the compound.

- Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids, expanding its utility in synthetic chemistry.

Research indicates that 4-benzyloxy-3-chloroaniline exhibits significant biological activity. It primarily acts as an inhibitor of UBLCP1 proteasome phosphatase, which plays a crucial role in the ubiquitin-proteasome system involved in protein degradation. This inhibition can lead to various cellular effects, including apoptosis in cancer cells by disrupting signaling pathways and altering gene expression . The compound is also noted for its potential interactions with specific proteins related to amyloidosis, highlighting its relevance in therapeutic research.

The synthesis of 4-benzyloxy-3-chloroaniline typically involves the following methods:

- Stannous Chloride Reduction: The most common method involves reducing 4-benzyloxy-3-chloronitrobenzene using stannous chloride under acidic conditions. This process is efficient and scalable, yielding nearly quantitative amounts of the product .

- Hydrogenation: Alternative methods include hydrogenation using catalysts such as Raney nickel or palladium on carbon. This method also provides good yields but may involve more complex reaction conditions.

- Iron Powder Reduction: Another synthesis route employs iron powder in acetic acid or ammonium chloride solution as a reducing agent, offering a safer alternative for large-scale production .

4-Benzyloxy-3-chloroaniline serves multiple purposes in various fields:

- Pharmaceuticals: It is utilized as a precursor in the synthesis of bioactive compounds targeting cancer and other diseases.

- Agrochemicals: Its unique structure allows it to function as an intermediate in the development of pesticides and herbicides.

- Organic Synthesis: The compound's ability to undergo various chemical transformations makes it a versatile building block for synthesizing more complex organic molecules.

Studies on 4-benzyloxy-3-chloroaniline have focused on its interactions within biological systems. It has been shown to influence metabolic pathways, particularly through its role as an enzyme inhibitor. Research indicates that it may modulate specific receptors or enzymes involved in cancer progression and cellular stress responses, warranting further investigation into its therapeutic potential .

Several compounds share structural similarities with 4-benzyloxy-3-chloroaniline. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Benzyloxy)-3-chloroaniline | Similar benzyloxy and chloro groups | Different positioning of functional groups affects reactivity |

| 4-Chloroaniline | Lacks the benzyloxy group | Simpler structure; widely studied for toxicity |

| 3-(Benzyloxy)-4-chloroaniline | Contains only one chlorine atom | Potentially different biological activity due to structural differences |

| 4-Benzyloxy-2-chloroaniline | Chlorine atom at a different position | May exhibit different reactivity patterns compared to 3-position |

The uniqueness of 4-benzyloxy-3-chloroaniline lies in its specific arrangement of functional groups, which significantly influences its reactivity and biological activity compared to similar compounds. This arrangement allows for unique synthetic pathways and applications in medicinal chemistry, setting it apart from its analogs.

The synthesis of 4-benzyloxy-3-chloroaniline was first reported in the early 2000s, with early methods relying on hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C). However, these approaches faced challenges such as debenzylation side reactions and residual metal contamination. A breakthrough came in 2008 with Chen et al.'s development of a scalable tin(II) chloride (SnCl₂)-mediated reduction of 4-benzyloxy-3-chloronitrobenzene, which provided high yields (>90%) and minimal byproducts. This method became the gold standard for industrial-scale production due to its safety and efficiency.

Importance in Synthetic Organic Chemistry

4-Benzyloxy-3-chloroaniline is prized for its dual functional groups, which facilitate diverse transformations:

- Nucleophilic aromatic substitution: The chlorine atom undergoes displacement with amines or alkoxides.

- Reductive alkylation: The aniline group participates in condensation reactions to form Schiff bases or heterocycles.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂ClNO |

| Molecular Weight | 233.69 g/mol |

| CAS Number | 59404-86-3 |

| Melting Point | 56–60°C |

| Boiling Point | 378°C (estimated) |

Position in Contemporary Chemical Research

Recent studies highlight its role in developing targeted therapies, such as proteasome phosphatase inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists. Its structural motif is also explored in materials science for designing liquid crystals and conductive polymers.

Molecular Structure and Configuration

Structural Characteristics and Bonding Patterns

4-Benzyloxy-3-chloroaniline possesses the molecular formula C₁₃H₁₂ClNO with a molecular weight of 233.69 grams per mole [1] [2] [3]. The compound exhibits a complex aromatic structure consisting of an aniline core substituted with a chlorine atom at the 3-position and a benzyloxy group at the 4-position relative to the amino group [1] [4]. The linear formula can be represented as C₆H₅CH₂OC₆H₃(Cl)NH₂, clearly illustrating the structural organization [5].

The molecular architecture is characterized by two distinct aromatic ring systems connected through an ether linkage [1] [2]. The primary benzene ring contains the amino functional group and serves as the central scaffold, while the secondary phenyl ring is attached via a methylene bridge to form the benzyloxy substituent [6]. The presence of the chlorine atom introduces significant electronic effects through its electron-withdrawing inductive properties, while the benzyloxy group contributes electron-donating characteristics through resonance [7].

The carbon-nitrogen bond length in aniline derivatives typically measures 1.41 Å, demonstrating partial π-bonding character between the aromatic carbon and nitrogen atoms [8]. This bond length is intermediate between typical single and double bonds, reflecting the resonance delocalization that occurs between the amino group and the aromatic ring [8] [9]. The benzene ring maintains its characteristic planar geometry with all carbon-carbon bond angles measuring 120°, consistent with sp² hybridization [10] [11].

Stereochemical Considerations

The amino group in 4-benzyloxy-3-chloroaniline adopts a slightly pyramidal configuration rather than a planar arrangement [8] [9]. Ab initio calculations demonstrate that the nitrogen atom exhibits hybridization characteristics intermediate between sp³ and sp² configurations [9] [12]. The deviation from planarity is quantified by an inversion angle, which represents the angle between the carbon-nitrogen bond and the amino group plane [9].

The molecule does not possess any chiral centers, as confirmed by the symmetrical arrangement of substituents around each carbon atom [13] [14]. The absence of four different groups attached to any carbon atom eliminates the possibility of optical isomerism [13]. However, the compound may exhibit conformational isomerism due to rotation around the ether linkage connecting the benzyl group to the aromatic ring [15].

The substitution pattern creates an asymmetric electronic environment within the aromatic ring system [7]. The chlorine substituent at the 3-position exerts electron-withdrawing effects through inductive mechanisms, while the benzyloxy group at the 4-position provides electron-donating contributions through resonance [7] [12]. This electronic asymmetry influences the overall molecular properties and reactivity patterns.

Conformational Analysis

Conformational analysis of 4-benzyloxy-3-chloroaniline reveals multiple possible arrangements due to rotation around the ether linkage and the amino group orientation [15] [16]. The benzyloxy substituent can adopt various conformations relative to the primary aromatic ring, with energy barriers governing the interconversion between different rotational states [15].

The amino group exhibits restricted rotation with calculated inversion barriers of approximately 1.7 kcal/mol for the nitrogen inversion process [9]. The internal rotation barrier around the carbon-nitrogen bond measures approximately 3.7 kcal/mol, indicating moderate flexibility in the amino group orientation [9]. These values are consistent with other aniline derivatives and reflect the partial double-bond character of the carbon-nitrogen linkage.

Molecular orbital calculations suggest that the most stable conformation involves the amino group adopting a pyramidal geometry with the nitrogen lone pair positioned away from the aromatic ring plane [9] [12]. The angle between the carbon-nitrogen bond and the benzene ring plane measures approximately 2.0°, indicating slight deviation from perfect coplanarity [9]. This deviation results from the balance between resonance stabilization and steric factors.

Physicochemical Properties

Physical Constants and Parameters

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₂ClNO | [1] [2] [3] |

| Molecular Weight (g/mol) | 233.69 | [1] [2] [3] |

| CAS Number | 59404-86-3 | [1] [2] [3] |

| Melting Point (°C) | 56-60 | [3] [5] |

| Appearance | Off-white to light colored solid | [17] [18] |

| SMILES | Nc1ccc(OCc2ccccc2)c(Cl)c1 | [3] [5] |

| InChI Key | WOWKZTBVWKKGJV-UHFFFAOYSA-N | [1] [2] [3] |

4-Benzyloxy-3-chloroaniline exists as a crystalline solid at room temperature with a melting point range of 56-60°C [3] [5]. The compound typically appears as an off-white to light-colored solid when freshly prepared, though exposure to air and light may cause gradual darkening due to oxidation processes common in aromatic amines [17] [18]. Commercial preparations generally achieve purities of 95-96% through standard synthetic and purification protocols [3] [5].

The European Community number 626-695-6 and UNII identifier 782X4CP5AY provide official regulatory identification for this compound [1] [2]. The DSSTox substance identifier DTXSID10361497 facilitates environmental and toxicological database searches [1] [2]. These standardized identifiers ensure consistent identification across different chemical databases and regulatory systems.

Solubility Profile and Behavior in Various Solvents

The solubility characteristics of 4-benzyloxy-3-chloroaniline reflect the compound's amphiphilic nature, possessing both hydrophilic amino functionality and hydrophobic aromatic regions [19] [20]. The presence of the benzyloxy substituent significantly enhances solubility in organic solvents compared to simpler aniline derivatives [19]. The chlorine atom contributes to the overall lipophilicity while simultaneously reducing basicity through inductive effects [20].

Aromatic amines generally exhibit limited water solubility, with the benzyloxy substitution further decreasing aqueous solubility due to increased hydrophobic character [19] [20]. The compound demonstrates good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide [18] [21]. Dichloromethane and ethyl acetate serve as effective solvents for extraction and purification procedures [18] [21].

The solubility behavior in different pH environments varies significantly due to the basic nature of the amino group [20]. Under acidic conditions, protonation of the amino nitrogen enhances water solubility through ionic interactions [18]. The formation of hydrochloride salts provides a mechanism for improving aqueous solubility while maintaining chemical stability [18] [21].

Stability and Degradation Mechanisms

4-Benzyloxy-3-chloroaniline exhibits moderate stability under ambient conditions but remains susceptible to various degradation pathways common to aromatic amines [22] [23]. Oxidative degradation represents the primary concern, particularly under exposure to atmospheric oxygen and light [23] [24]. The amino group serves as the most vulnerable site for oxidation reactions, leading to the formation of colored impurities and potentially toxic oxidation products [23].

Thermal stability studies indicate that the compound remains stable at temperatures below 100°C but begins to decompose at elevated temperatures [24]. The benzyloxy ether linkage represents a potential cleavage site under harsh thermal conditions, leading to debenzylation reactions [18] [21]. Hydrolytic stability varies with pH conditions, with acidic environments generally providing greater stability than basic conditions [22].

Photodegradation mechanisms involve direct photolysis and sensitized oxidation processes [25] [26]. The aromatic chromophore absorbs ultraviolet radiation, potentially leading to bond cleavage and rearrangement reactions [25]. The chlorine substituent may influence photostability through electronic effects, although specific photodegradation kinetics require detailed investigation [26]. Storage recommendations include protection from light, moisture, and elevated temperatures to maintain chemical integrity [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 4-benzyloxy-3-chloroaniline through characteristic chemical shift patterns and coupling relationships [27] [28]. The aromatic protons appear in the typical range of 6.5-8.0 parts per million, with the substitution pattern creating distinct chemical environments for each aromatic hydrogen [27] [29]. The benzyloxy methylene group exhibits a characteristic singlet around 5.0 parts per million due to the benzylic position and ether linkage [29] [30].

The amino group protons typically appear as a broad signal in the 3.5-5.5 parts per million region, with the exact chemical shift dependent on solvent, concentration, and hydrogen bonding interactions [28] [29]. The chlorine and benzyloxy substituents create asymmetric electronic environments that result in distinct splitting patterns and chemical shifts for the aromatic protons [27] [28].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with aromatic carbons appearing between 110-160 parts per million [28] [29]. The benzyloxy methylene carbon typically resonates around 70 parts per million, characteristic of carbons attached to oxygen in ether linkages [29] [30]. The electron-withdrawing chlorine substituent and electron-donating benzyloxy group create opposing electronic effects that influence the chemical shifts of nearby carbon atoms [28] [29].

Infrared (IR) Spectroscopic Features

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of functional groups within 4-benzyloxy-3-chloroaniline [31] [32]. The amino group exhibits distinctive stretching vibrations in the 3400-3500 cm⁻¹ region, typically appearing as two bands corresponding to symmetric and asymmetric nitrogen-hydrogen stretching modes [31] [30]. The intensity and position of these bands reflect the electronic environment created by the aromatic substitution pattern.

Aromatic carbon-carbon stretching vibrations appear in the characteristic range of 1600-1500 cm⁻¹, with multiple bands reflecting the presence of two aromatic ring systems [31] [32]. The ether linkage contributes carbon-oxygen stretching vibrations around 1200-1300 cm⁻¹, while the aromatic carbon-hydrogen bending vibrations appear in the 1000-1100 cm⁻¹ region [31] [32].

The chlorine substituent influences the overall vibrational spectrum through mass effects and electronic perturbations [32] [30]. Out-of-plane aromatic hydrogen bending vibrations in the 800-900 cm⁻¹ region provide information about the substitution pattern and ring coupling [31] [32]. The combination of these spectroscopic features creates a unique fingerprint for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals characteristic fragmentation patterns that provide structural confirmation for 4-benzyloxy-3-chloroaniline [33] [34]. The molecular ion peak appears at mass-to-charge ratio 233/235, exhibiting the characteristic chlorine isotope pattern with peaks separated by two mass units in a 3:1 intensity ratio [33] [34]. This isotope pattern serves as a diagnostic feature confirming the presence of one chlorine atom within the molecular structure.

Common fragmentation pathways include loss of the benzyl group, resulting in fragment ions at mass-to-charge ratio 91 corresponding to the tropylium ion [34] [29]. The ether linkage represents a favored cleavage site under electron impact conditions, leading to formation of chloroaniline fragments and benzyloxy cations [34]. Alpha cleavage adjacent to the aromatic rings produces characteristic fragments that assist in structural elucidation.

The amino group participates in various fragmentation processes, including hydrogen rearrangements and nitrogen-containing fragment formation [34]. The electron-withdrawing chlorine substituent influences fragmentation patterns by stabilizing certain ionic intermediates while destabilizing others [34]. These mass spectrometric characteristics provide valuable information for compound identification and purity assessment in analytical applications.

UV-Visible Absorption Properties

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the conjugated aromatic system in 4-benzyloxy-3-chloroaniline [29] [32]. The primary absorption maxima result from π→π* transitions within the aromatic rings, with the exact wavelengths influenced by the electronic effects of the chlorine and benzyloxy substituents [29]. The amino group contributes additional absorption through n→π* transitions involving the nitrogen lone pair electrons.

The benzyloxy substituent extends the conjugation through resonance interactions, potentially causing bathochromic shifts in the absorption maxima compared to simpler aniline derivatives [29] [32]. The chlorine substituent exerts opposing electronic effects that may cause hypsochromic shifts through inductive electron withdrawal [29]. The overall absorption profile reflects the balance between these competing electronic influences.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant